

An In-depth Technical Guide to 3-amino-1H-pyrazole-4,5-dicarbonitrile

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Compound of Interest

Compound Name: 3-amino-1H-pyrazole-4,5-dicarbonitrile

Cat. No.: B1595137

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Abstract: This technical guide provides a comprehensive overview of **3-amino-1H-pyrazole-4,5-dicarbonitrile** (CAS No. 54385-49-8), a pivotal heterocyclic building block in synthetic and medicinal chemistry. The document details the compound's identification, physicochemical properties, validated synthesis protocols, and key applications, with a focus on its role as a precursor to fused heterocyclic systems of therapeutic interest. Safety protocols and handling procedures are also outlined to ensure its effective and safe utilization in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.

Compound Identification and Chemical Structure

3-amino-1H-pyrazole-4,5-dicarbonitrile is a highly functionalized pyrazole derivative. Its structure, featuring a primary amine and two adjacent nitrile groups, makes it a reactive and versatile precursor for the synthesis of complex nitrogen-containing heterocycles.

The compound is identified by the following key descriptors:

Identifier	Value	Source
CAS Number	54385-49-8	[1]
Molecular Formula	C ₅ H ₃ N ₅	[1]
IUPAC Name	3-amino-1H-pyrazole-4,5-dicarbonitrile	[1]
Synonyms	5-amino-1H-pyrazole-3,4-dicarbonitrile	[1]
Molecular Weight	133.11 g/mol	[1]
InChI Key	ZPICOUKAFAPIOK-UHFFFAOYSA-N	[2]

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C5 -- N1 [len=1.5, style=double];
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// NH bond  
N1 -- N_H [len=1.0];
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// Substituent bonds  
C3 -- NH2_N [len=1.5];  
NH2_N -- NH2_H1 [len=1.0];  
NH2_N -- NH2_H2 [len=1.0];
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C4_CN_C -- C4_CN_N [len=1.5, style=double]; // Triple bond simulation
```

```
C5 -- C5_CN_C [len=1.5];
C5_CN_C -- C5_CN_N [len=1.5, style=double];
C5_CN_C -- C5_CN_N [len=1.5, style=double]; // Triple bond simulation
}
```

Caption: Chemical structure of **3-amino-1H-pyrazole-4,5-dicarbonitrile**.

Physicochemical and Computed Properties

The properties of this compound are summarized below. These values are critical for determining appropriate solvents, reaction conditions, and storage protocols.

Property	Value	Source
Physical Form	Powder or crystals	[2]
XLogP3	0.2	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	4	[1]
Topological Polar Surface Area	102 Å ²	[1]
Density (Computed)	1.54 g/cm ³	[3]
Boiling Point (Computed)	626.7°C at 760 mmHg	[3]
Flash Point (Computed)	332.8°C	[3]

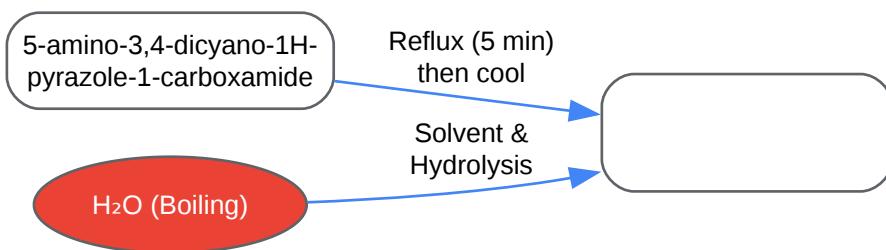
Synthesis Protocol and Mechanism

The synthesis of **3-amino-1H-pyrazole-4,5-dicarbonitrile** is well-documented. One common and high-yield approach involves the thermal hydrolysis of an N-carboxamide pyrazole precursor. This method is advantageous due to its simplicity and use of water as a solvent.

Synthesis via Hydrolysis of 5-amino-3,4-dicyano-1H-pyrazole-1-carboxamide

This protocol is adapted from a procedure outlined by ChemicalBook.[\[2\]](#)

Reaction Scheme:



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Caption: Workflow for the synthesis of the target compound via hydrolysis.

Materials and Equipment:

- 5-amino-3,4-dicyano-1H-pyrazole-1-carboxamide (precursor)
- Deionized water
- Round-bottom flask with reflux condenser
- Heating mantle
- Magnetic stirrer and stir bar
- Buchner funnel and filter paper
- Beakers and standard laboratory glassware

Step-by-Step Protocol:

- Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
- Solvent Addition: Add 150 mL of deionized water to the flask and bring it to a rolling boil using a heating mantle.

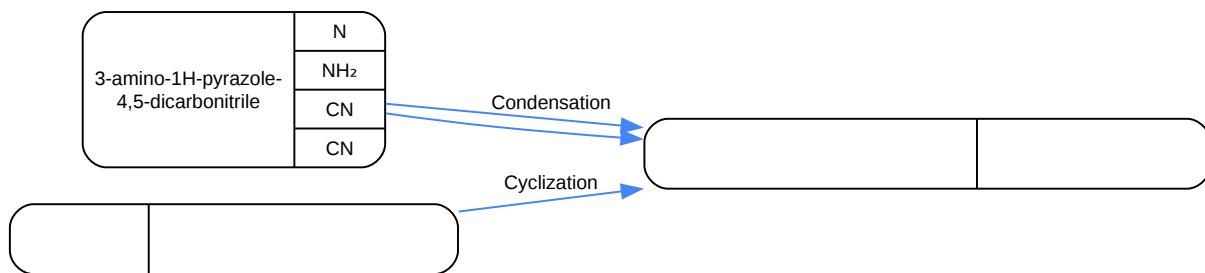
- Reactant Addition: To the boiling water, add 15.6 g (0.089 mol) of 5-amino-3,4-dicyano-1H-pyrazole-1-carboxamide in small portions.
 - Causality Note: Adding the precursor in portions to boiling water prevents clumping and ensures rapid dissolution and even heating, which is crucial for driving the hydrolysis reaction to completion efficiently.
- Reaction: Once the addition is complete, maintain the reaction mixture at reflux with vigorous stirring for 5 minutes.
- Crystallization: After 5 minutes, remove the heat source and allow the mixture to cool to room temperature. The product will precipitate out of the solution as a solid.
- Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
- Washing and Drying: Wash the collected solid with cold deionized water to remove any residual impurities. Allow the product to air dry completely.
- Yield: This procedure typically affords the target compound, **3-amino-1H-pyrazole-4,5-dicarbonitrile**, in high yield (approximately 10.4 g, 88%).[\[2\]](#)

Applications in Drug Discovery and Organic Synthesis

The unique arrangement of reactive functional groups makes **3-amino-1H-pyrazole-4,5-dicarbonitrile** a valuable scaffold for constructing more complex heterocyclic systems. Its primary utility lies in its role as a precursor, particularly for fused pyrazole derivatives that are prevalent in medicinal chemistry.

Precursor to Pyrazolo[1,5-a]pyrimidines

The most significant application of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidines. The amino group and one of the adjacent nitrile groups can readily participate in condensation reactions with 1,3-dielectrophiles (e.g., β -diketones, β -ketoesters) to form the fused pyrimidine ring.



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References

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